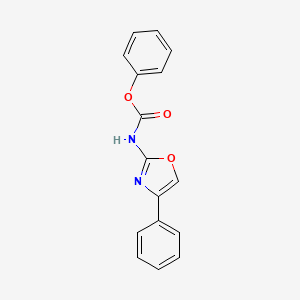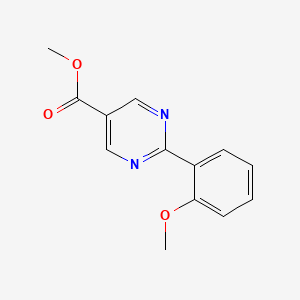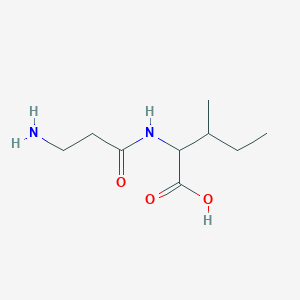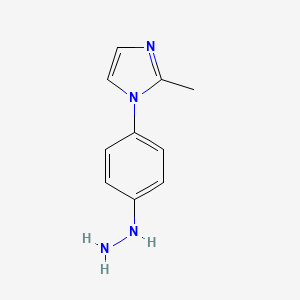
1H-Imidazole, 1-(4-hydrazinylphenyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-(4-hydrazinylphenyl)-2-methyl- is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a hydrazinyl group attached to a phenyl ring, which is further connected to a methyl-substituted imidazole ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1H-Imidazole, 1-(4-hydrazinylphenyl)-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-nitrophenylhydrazine and 2-methylimidazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The temperature and pH are carefully monitored to ensure optimal reaction conditions.
Synthetic Route: The nitro group of 4-nitrophenylhydrazine is reduced to an amino group, which then reacts with 2-methylimidazole to form the desired product. This reaction may involve the use of reducing agents such as hydrogen gas or metal catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research applications.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.
Análisis De Reacciones Químicas
1H-Imidazole, 1-(4-hydrazinylphenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form amines or other reduced derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group. This can be achieved using reagents such as alkyl halides or acyl chlorides.
Condensation: The compound can participate in condensation reactions to form larger molecules, such as polymers or heterocyclic compounds. This involves the elimination of small molecules like water or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-(4-hydrazinylphenyl)-2-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of diverse chemical compounds.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activity and protein interactions. Its hydrazinyl group can form covalent bonds with specific amino acid residues in proteins.
Medicine: It has potential applications in drug discovery and development, particularly as a lead compound for designing new therapeutic agents. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 1-(4-hydrazinylphenyl)-2-methyl- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The hydrazinyl group can form covalent bonds with specific functional groups in proteins, leading to inhibition or activation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions with aromatic residues in proteins, affecting their structure and function. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
1H-Imidazole, 1-(4-hydrazinylphenyl)-2-methyl- can be compared with other similar compounds, such as:
1H-Imidazole, 1-(4-aminophenyl)-2-methyl-: This compound has an amino group instead of a hydrazinyl group, which affects its reactivity and biological activity.
1H-Imidazole, 1-(4-nitrophenyl)-2-methyl-: The presence of a nitro group makes this compound more electron-withdrawing, influencing its chemical properties and reactivity.
1H-Imidazole, 1-(4-methylphenyl)-2-methyl-: The methyl group on the phenyl ring alters the compound’s steric and electronic properties, affecting its interactions with biological targets.
The uniqueness of 1H-Imidazole, 1-(4-hydrazinylphenyl)-2-methyl- lies in its hydrazinyl group, which provides distinct reactivity and potential for forming covalent bonds with biological molecules.
Propiedades
Número CAS |
189298-29-1 |
|---|---|
Fórmula molecular |
C10H12N4 |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
[4-(2-methylimidazol-1-yl)phenyl]hydrazine |
InChI |
InChI=1S/C10H12N4/c1-8-12-6-7-14(8)10-4-2-9(13-11)3-5-10/h2-7,13H,11H2,1H3 |
Clave InChI |
BRHBEKFKQWFAPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1C2=CC=C(C=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


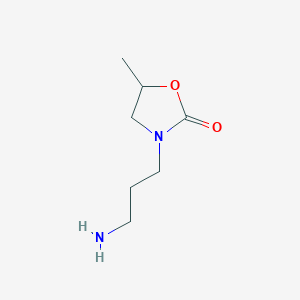
![3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13890588.png)
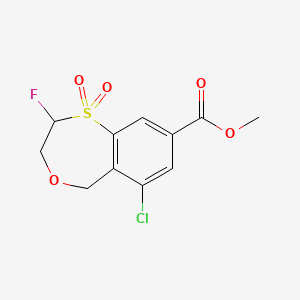
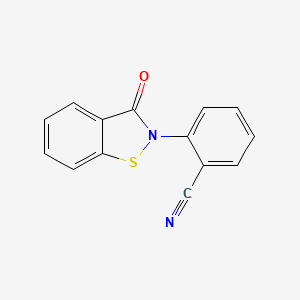
![24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene](/img/structure/B13890611.png)

![N-[4-(4-methoxyanilino)phenyl]furan-2-carboxamide](/img/structure/B13890625.png)
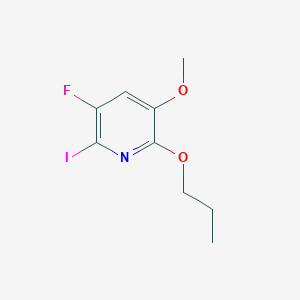
![4-chloro-2-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13890649.png)
![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13890654.png)
